Home > Products > Screening Compounds P123793 > ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate -

ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Catalog Number: EVT-5532641
CAS Number:
Molecular Formula: C24H22N2O6S
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound identified as a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold []. It belongs to a distinct chemotype not previously explored for PPARγ activity. PPARγ is a nuclear receptor involved in regulating glucose metabolism, lipid homeostasis, and inflammation, making its modulators potential therapeutic targets for conditions like type 2 diabetes and cardiovascular disease. Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate serves as a valuable research tool for exploring PPARγ activation and its potential therapeutic applications.

Synthesis Analysis

The synthesis of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate was achieved through a targeted virtual screening approach utilizing structure and ligand-based computational techniques []. Unfortunately, the specific synthetic details and parameters are not provided in the identified paper.

Molecular Structure Analysis

While the paper [] identifies ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate as a novel PPARγ scaffold, it does not provide specific data or analyses on its molecular structure.

Mechanism of Action

Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been shown to act as a PPARγ agonist []. The compound displays high affinity competitive binding to the PPARγ ligand-binding domain (LBD) with an EC50 ranging from 215 nM to 5.45 μM as determined by fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This binding leads to the activation of PPARγ, which subsequently modulates the expression of genes involved in glucose and lipid metabolism, as confirmed by a TR-FRET activation reporter assay, exhibiting an EC50 of 467-594 nM [].

Physical and Chemical Properties Analysis

The identified paper [] lacks specific data or analyses concerning the physical and chemical properties of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate.

Applications

The main application of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its potential as a research tool for studying PPARγ activation and its downstream effects []. It serves as a valuable probe to investigate the role of PPARγ in metabolic regulation and identify novel therapeutic approaches for conditions like type 2 diabetes and cardiovascular disease. Further research is needed to explore its specific benefits and potential therapeutic applications.

5-(4-(Benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

  • Compound Description: MDG 548 is a novel PPARγ scaffold identified through a tiered virtual screening protocol. [] It displays high affinity competitive binding to the PPARγ-LBD with an EC50 of 215 nM. [] MDG 548 is also a PPARγ agonist with an EC50 of 594 nM. [] It shows differential PPAR isotype specificity and has activity against PPARα and PPARδ subtypes. []
  • Relevance: This compound is grouped in the same category, "novel PPAR scaffolds", as the target compound ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582). []

3-((4-Bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

  • Compound Description: MDG 559 is another novel PPAR scaffold identified through the tiered virtual screening protocol. [] It displays high affinity competitive binding to the PPARγ-LBD with an EC50 of 5.45 μM. [] MDG 559 is also a PPARγ agonist with an EC50 of 467 nM. [] It demonstrates differential PPAR isotype specificity and possesses activity against PPARα and PPARδ subtypes. []
  • Relevance: This compound is categorized as a "novel PPAR scaffold", similar to the target compound ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582). []

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)

  • Compound Description: This compound is a potent and reversible endothelial lipase (EL) inhibitor, identified through screening of nonselective lipase inhibitors. [] It has an EL IC50 of 61 nM and an ELHDL IC50 of 454 nM. [] Compound 5 is selective against lipoprotein lipase (LPL) but nonselective versus hepatic lipase (HL). []

N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a)

  • Compound Description: This compound is another potent and reversible endothelial lipase (EL) inhibitor, identified through deck mining. [] It has an EL IC50 of 41 nM and an ELHDL IC50 of 1760 nM. [] Like Compound 5, Compound 6a is selective against LPL but nonselective versus HL. []

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 7c)

  • Compound Description: Compound 7c is a derivative of Compound 6a, optimized for EL inhibition using HDL as substrate. [] It exhibits an EL IC50 of 148 nM and an ELHDL IC50 of 218 nM. [] This compound has improved pharmacokinetic properties compared to Compound 6a and was used as a tool molecule to evaluate the ability of a reversible EL inhibitor to increase HDL-cholesterol levels in vivo. []

Properties

Product Name

ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C24H22N2O6S/c1-5-31-23(30)21-14(4)25-24(33-21)26-18(16-11-8-13(3)32-16)17(20(28)22(26)29)19(27)15-9-6-12(2)7-10-15/h6-11,18,27H,5H2,1-4H3/b19-17+

InChI Key

MRUVTOQHIYEOQF-HTXNQAPBSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(O4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(O4)C)C

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(O4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.